molecular formula C20H17CaN3O9S3 B12058752 calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate

calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate

Cat. No.: B12058752
M. Wt: 579.6 g/mol
InChI Key: ALSOAESJQVWXBZ-UHFFFAOYSA-L
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Description

Calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate is a complex sulfonated aromatic compound characterized by a conjugated cyclohexadiene backbone substituted with amino, sulfonate, and methyl groups. Its structure includes two phenyl rings linked via a methylidene bridge, each bearing amino and sulfonate/sulfonato groups, and a calcium counterion. This compound’s unique electronic and steric properties arise from its extended π-conjugation, multiple sulfonate groups (enhancing solubility and ionic interactions), and the presence of amino groups that contribute to basicity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C20H17CaN3O9S3

Molecular Weight

579.6 g/mol

IUPAC Name

calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate

InChI

InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2

InChI Key

ALSOAESJQVWXBZ-UHFFFAOYSA-L

Isomeric SMILES

CC1=C/C(=C(/C2=CC(=C(C=C2)N)S(=O)(=O)O)\C3=CC(=C(C=C3)N)S(=O)(=O)[O-])/C=C(C1=N)S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Biological Activity

Calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

The compound is characterized by the following structural components:

  • Calcium Ion : Essential for various biological functions.
  • Amino Groups : Contribute to its interaction with biological targets.
  • Sulfonate Groups : Enhance solubility and bioavailability.

Structural Formula

The structural formula can be represented as follows:

Ca2+ C18H20N4O8S4 \text{Ca}^{2+}\text{ C}_{18}\text{H}_{20}\text{N}_4\text{O}_8\text{S}_4\text{ }

The biological activity of this compound primarily revolves around its ability to interact with various biomolecules, influencing cellular pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in disease pathways, particularly in cancer and neurodegenerative disorders.
  • Modulation of Signaling Pathways : It can affect signaling pathways such as PI3K/Akt, which plays a significant role in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits histone deacetylases (HDACs)
Antitumor ActivityDemonstrated efficacy in xenograft models
Neuroprotective EffectsProtects neurons from oxidative stress

Study 1: Antitumor Efficacy

A recent study evaluated the compound's antitumor properties using subcutaneous and orthotopic xenograft models. Results indicated a significant reduction in tumor growth rates when administered at specific dosages, highlighting its potential as an anticancer agent.

Study 2: Neuroprotection

In vitro experiments demonstrated that the compound protects neuronal cells from hydrogen peroxide-induced damage. The protective effect was noted at sub-micromolar concentrations, with minimal cytotoxicity observed.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound. Key findings include:

  • High Potency : Certain derivatives exhibited IC50 values in the nanomolar range against HDACs.
  • Selectivity : The compound shows selective inhibition towards class II HDACs, making it a promising candidate for targeted therapies in cancer treatment.

Table 2: IC50 Values of Key Derivatives

Compound DerivativeIC50 (nM)Target Enzyme
Compound 7d3–870Class II HDAC
Compound X150Class I HDAC

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with sulfonated aromatic derivatives, such as SC-558 and its analogs (e.g., compounds 1a-f) . These analogs feature sulfonamide or sulfonate groups on phenyl rings but lack the conjugated cyclohexadiene backbone and calcium counterion. Key comparative features include:

Property Calcium Compound SC-558 Analogs (1a-f) Other Sulfonates (e.g., Azo Dyes)
Backbone Conjugated cyclohexadiene with methylidene bridge Non-conjugated benzene or quinazoline Aromatic or heteroaromatic systems (e.g., azo linkages)
Functional Groups Dual sulfonate/sulfonato, amino, methyl, imino Single sulfonamide/sulfonate, variable substituents (e.g., halogens, esters) Sulfonate, azo, hydroxyl, or nitro groups
Solubility High (due to multiple sulfonate groups and calcium ion) Moderate (sulfonamide groups less polar than sulfonates) High (sulfonate groups enhance aqueous solubility)
Electronic Properties Extended π-conjugation for charge delocalization Localized conjugation limited to phenyl/quinazoline systems Strong absorption in visible range (azo chromophores)
Applications Potential in ionic materials, sensors, or biomedicine (hypothetical) Cyclooxygenase inhibition (e.g., SC-558 as a COX-2 inhibitor) Textile dyes, pH indicators, biological stains

Research Findings and Performance Metrics

  • Synthetic Complexity : The calcium compound’s synthesis likely involves multi-step sulfonation and metal-ion exchange, contrasting with simpler sulfonamide preparations (e.g., SC-558 analogs via nucleophilic substitution) .
  • Stability : Sulfonate groups confer higher thermal and hydrolytic stability compared to sulfonamides, which may degrade under acidic conditions.
  • Computational Analysis : Density-functional thermochemistry (DFT) methods, such as those described by Becke , could model its electronic structure, predicting absorption spectra or redox behavior. Such analyses are critical for comparing charge distribution with simpler sulfonates.
  • Crystallography: Tools like SHELX may resolve its crystal structure, revealing steric effects from the methyl group and calcium coordination geometry—features absent in non-metallated analogs.

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